molecular formula C6H4N2O2S B082253 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol CAS No. 13239-11-7

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B082253
CAS No.: 13239-11-7
M. Wt: 168.18 g/mol
InChI Key: UUBKWODOINKONV-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and a thiol group

Scientific Research Applications

Chemistry: 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems

Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules and disrupt cellular processes makes it a candidate for drug development.

Industry: The compound’s unique chemical properties make it useful in the development of materials with specific electronic or optical properties. It is also explored in the field of polymer science for the creation of functionalized polymers.

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, agrochemicals, or materials, depending on its properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of 2-furoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity suitable for industrial applications.

Types of Reactions:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism by which 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol exerts its effects is largely dependent on its interaction with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt normal cellular functions, leading to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

  • 5-(2-Furyl)-1,3,4-oxadiazole-2-amine
  • 5-(2-Furyl)-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(2-Furyl)-1,3,4-oxadiazole-2-methanol

Comparison: Compared to its analogs, 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the thiol group, which significantly enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.

Properties

IUPAC Name

5-(furan-2-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c11-6-8-7-5(10-6)4-2-1-3-9-4/h1-3H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBKWODOINKONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351312
Record name 5-(2-furyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13239-11-7
Record name 5-(2-furyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
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